

Application Notes and Protocols for Sequential Conjugation with Trifunctional Linkers

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Compound of Interest

Compound Name: Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)

Cat. No.: B11928164

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifunctional linkers are versatile chemical tools that enable the stepwise and site-specific conjugation of three different molecular entities. This capability is particularly valuable in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs), targeted imaging agents, and multifunctional nanocarriers. By employing orthogonal chemistries, researchers can control the assembly of these tripartite conjugates with high precision, ensuring the final construct possesses the desired biological activity and physicochemical properties.

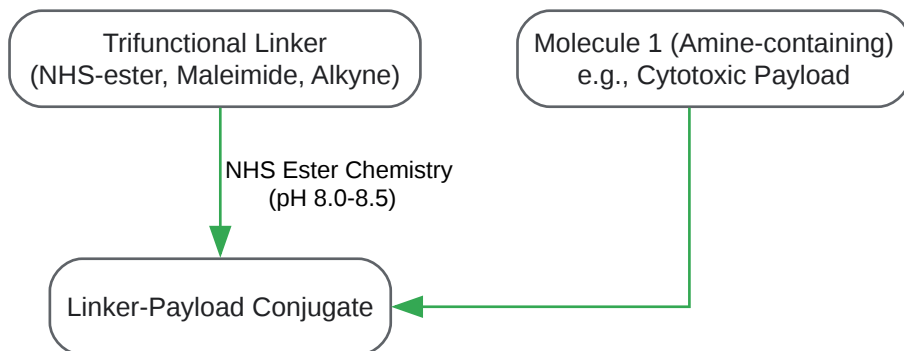
These application notes provide a comprehensive guide to the sequential conjugation of a trifunctional linker. We will detail the step-by-step protocols for a common workflow involving the attachment of a targeting antibody, a cytotoxic payload, and a reporter molecule. The protocols described herein utilize well-established and robust bioconjugation chemistries: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines, maleimide chemistry for targeting thiols, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for the final modification.

Experimental Overview

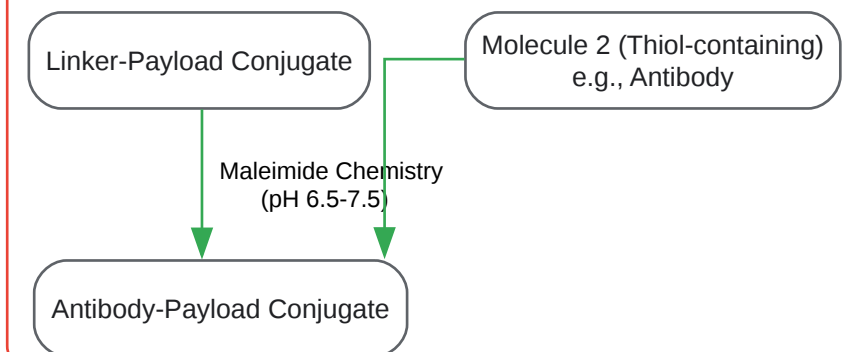
The overall workflow for the sequential conjugation using a trifunctional linker is depicted below. This process involves three main stages:

- First Conjugation: Attachment of the first molecule (e.g., a small molecule drug with a free amine) to the trifunctional linker via an NHS ester.
- Second Conjugation: Attachment of the linker-drug conjugate to a biomolecule (e.g., a thiol-containing antibody) via a maleimide group.
- Third Conjugation: Attachment of a third molecule (e.g., an azide-modified imaging agent) to the antibody-drug conjugate via a terminal alkyne on the linker using click chemistry.

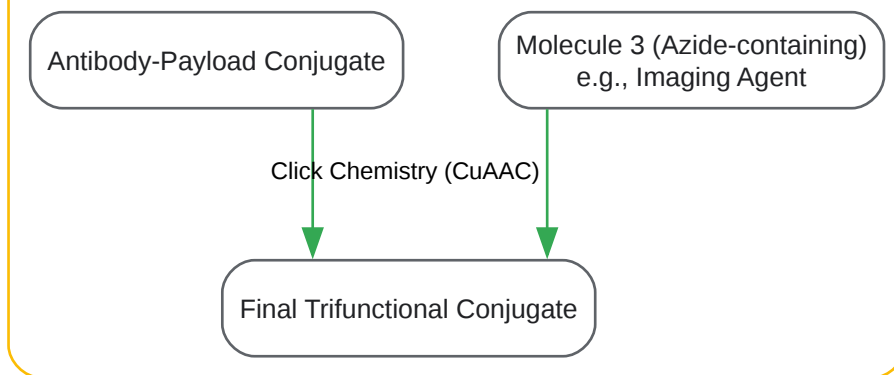
Step 1: First Conjugation

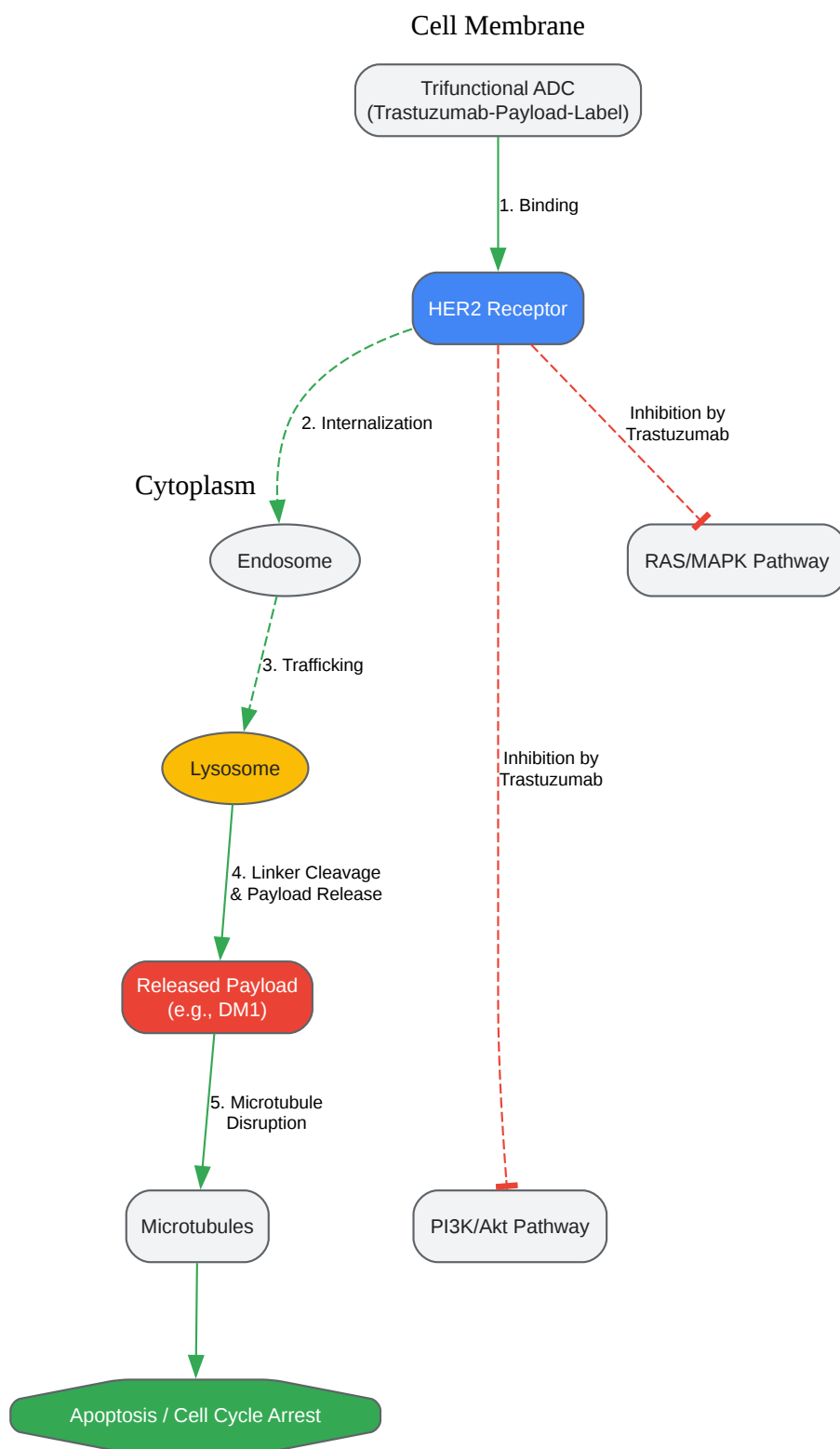


Step 2: Second Conjugation



Step 3: Third Conjugation





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